molecular formula C20H18O4 B5799173 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B5799173
M. Wt: 322.4 g/mol
InChI Key: URTGFLAOFFMPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly known as 'Daidzein,' is a natural isoflavone that is found in soybeans and other legumes. It has been extensively studied for its potential therapeutic benefits.

Mechanism of Action

Daidzein exerts its effects through several mechanisms, including the modulation of estrogen receptors, inhibition of tyrosine kinase activity, and activation of AMP-activated protein kinase. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Daidzein has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, improve endothelial function, and increase bone density. It has also been shown to improve lipid metabolism, reduce blood pressure, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

Daidzein has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential for degradation over time.

Future Directions

There are several future directions for research on daidzein. These include exploring its potential as a therapeutic agent for cancer, cardiovascular disease, and osteoporosis. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for research on the optimal dosing and delivery methods for daidzein.
Conclusion:
In conclusion, daidzein is a natural isoflavone that has been extensively studied for its potential therapeutic benefits. It can be synthesized through several methods and exerts its effects through several mechanisms. Daidzein has several advantages for lab experiments but also has some limitations. Future research is needed to explore its potential as a therapeutic agent and understand its mechanisms of action and potential side effects.

Synthesis Methods

Daidzein can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of resorcinol with 4-hydroxyphenylacetic acid, followed by cyclization and reduction. Microbial fermentation involves the use of microorganisms such as Aspergillus oryzae to convert daidzin, a glycoside form of daidzein, into daidzein. Plant extraction involves the isolation of daidzein from soybeans or other legumes.

Scientific Research Applications

Daidzein has been extensively studied for its potential therapeutic benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential to improve cardiovascular health, bone health, and menopausal symptoms.

properties

IUPAC Name

4-ethyl-8-methyl-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-3-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTGFLAOFFMPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

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